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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a galloylated monoterpene glycoside, a class of natural products that
has garnered significant interest for its potential therapeutic properties. As a derivative of
albiflorin, isolated from medicinal plants such as Paeonia lactiflora, its structural
characterization is crucial for advancing research into its bioactivity and potential applications in
drug development. This technical guide provides a summary of the expected spectroscopic
data (NMR, MS, and IR) for 4-O-Galloylalbiflorin.

It is important to note that a comprehensive, publicly available dataset detailing the complete
spectroscopic analysis of 4-O-Galloylalbiflorin is not readily available in the scientific literature
based on extensive searches. Therefore, this document presents a predictive overview based
on the known spectral characteristics of its constituent moieties: albiflorin and the galloyl group.
The experimental protocols provided are standardized procedures for the acquisition of such
data.

Chemical Structure

The foundational step in any spectroscopic analysis is understanding the molecule's structure.
The logical workflow for elucidating the structure of a natural product like 4-O-Galloylalbiflorin
is outlined below.
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Caption: Workflow for Natural Product Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic
molecules. For 4-O-Galloylalbiflorin, both *H and 3C NMR data are essential.

Predicted *H NMR Data

The proton NMR spectrum of 4-O-Galloylalbiflorin would be expected to show signals
corresponding to the albiflorin core and the galloyl moiety.

Table 1: Predicted *H NMR Chemical Shifts for 4-O-Galloylalbiflorin
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Predicted Chemical o
Protons . Multiplicity Notes
Shift (6, ppm)

Albiflorin Moiety

Aromatic (benzoyl) 7.2-8.0 m

H-1' (anomeric) ~5.0 d

Other sugar protons 35-45 m

Pinane skeleton 1.0-3.0 m

Galloyl Moiety

Aromatic (galloyl) ~7.0 s Two equivalent

protons

Predicted **C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments in

the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 4-O-Galloylalbiflorin
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Predicted Chemical Shift
Carbon Notes

(3, ppm)

Albiflorin Moiety

Carbonyl (benzoyl ester) 165 - 170
Aromatic (benzoyl) 125-135
C-1' (anomeric) ~100
Other sugar carbons 60 - 80
Pinane skeleton 20 - 60
Galloyl Moiety

Carbonyl (galloyl ester) 165 - 170
Aromatic (galloyl) 110 - 145

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data for 4-O-Galloylalbiflorin

lon Predicted m/z Notes

[M+H]*+ 633.19 Calculated for C3oH32015
[M+Na]* 655.17

[M-H]- 631.17

] ] Loss of galloyl group, sugar
Fragment ions Varies _
moiety, etc.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
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Table 4: Predicted IR Absorption Bands for 4-O-Galloylalbiflorin

Wavenumber (cm~?)

Functional Group

3500 - 3200 (broad)

O-H stretching (phenolic and alcoholic)

3100 - 3000 C-H stretching (aromatic)

2980 - 2850 C-H stretching (aliphatic)

~1720 C=0 stretching (ester)

1600 - 1450 C=C stretching (aromatic)

1200 - 1000 C-O stretching (ester, ether, alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of 4-O-Galloylalbiflorin (typically 1-10 mg) would be dissolved in a deuterated
solvent (e.g., CDsOD, DMSO-de). *H and 3C NMR spectra would be recorded on a high-field
NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC,
and HMBC would be necessary for complete structural assignment.
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Caption: General Workflow for NMR Analysis.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be performed using techniques such as
Electrospray lonization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and
introduced into the mass spectrometer.

Infrared Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent
evaporation, or as a KBr pellet.

Conclusion

While a dedicated publication with the complete spectroscopic data for 4-O-Galloylalbiflorin is
currently elusive, the predicted data based on its known structural components provide a
valuable reference for researchers. The experimental protocols outlined here represent the
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standard methodologies that would be employed for the full structural elucidation and
characterization of this and other similar natural products. Further research is warranted to
isolate and definitively characterize 4-O-Galloylalbiflorin to confirm these predictions and
facilitate the exploration of its biological activities.

 To cite this document: BenchChem. [Spectroscopic Data for 4-O-Galloylalbiflorin: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397416#spectroscopic-data-nmr-ms-ir-for-4-o-
galloylalbiflorin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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